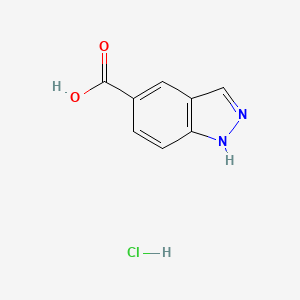

1H-indazole-5-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 1H-indazole-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazole-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPHPWZNDFVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660872 |

Source

|

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915139-44-5 |

Source

|

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1H-Indazole-5-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold – A Privileged Structure in Modern Drug Discovery

The nitrogen-containing heterocyclic compound, indazole, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, provides a unique three-dimensional arrangement for interacting with biological targets. While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-tumor effects.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form, making it the predominant isomer in most synthetic and biological contexts.[2][4]

This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carboxylic acid hydrochloride (CAS 915139-44-5) . The inclusion of the carboxylic acid functional group at the 5-position provides a critical synthetic handle for derivatization, allowing for the construction of vast chemical libraries. The hydrochloride salt form is often preferred in development to enhance aqueous solubility, stability, and handling characteristics. This document serves as a technical primer on its fundamental properties, synthesis, characterization, and strategic application in drug discovery programs.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is a prerequisite for its effective use in synthesis and development. 1H-Indazole-5-carboxylic acid is a solid, typically appearing as a white to brown crystalline powder.[5] The key identifying information for the free base and its hydrochloride salt are summarized below.

| Property | 1H-Indazole-5-carboxylic acid | 1H-Indazole-5-carboxylic acid hydrochloride | Justification & Expert Insight |

| CAS Number | 61700-61-6[6] | 915139-44-5[7] | The different CAS numbers are critical for unambiguous identification in procurement and regulatory documentation. |

| Molecular Formula | C₈H₆N₂O₂[6] | C₈H₇ClN₂O₂ | The hydrochloride salt incorporates one molecule of HCl. |

| Molecular Weight | 162.15 g/mol [6][8] | 198.61 g/mol | The addition of HCl (36.46 g/mol ) increases the molecular weight. |

| Appearance | White to brown powder[5] | White to off-white solid | Salt formation can often improve the crystalline nature and appearance of a compound. |

| Melting Point | 318-322 °C | Not widely reported, expected to differ from free base. | The ionic character of the salt typically leads to a higher melting point or decomposition temperature. |

| Solubility | Insoluble in water, soluble in some organic solvents.[4] | Expected to have improved solubility in aqueous media. | The hydrochloride salt is specifically prepared to increase water solubility, which is advantageous for biological assays and potential formulation. |

| pKa | ~13.86 (indazole N-H), ~4-5 (carboxylic acid)[9] | Carboxylic acid pKa will be similar, indazole N-H is protonated. | The indazole ring is weakly basic (pKa of conjugate acid ~1.04). The HCl salt form ensures the most basic nitrogen is protonated.[9] |

Section 2: Synthesis and Purification Workflow

The synthesis of substituted indazoles can be achieved through various routes. A common conceptual pathway involves the cyclization of an appropriately substituted aniline derivative. The following protocol describes a representative, multi-step synthesis to obtain 1H-indazole-5-carboxylic acid, which can then be converted to its hydrochloride salt.

Diagram: Synthetic Workflow

Caption: High-level workflow for the synthesis of 1H-indazole-5-carboxylic acid HCl.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be optimized and performed by qualified personnel with appropriate safety precautions.

-

Step 1: Reduction of 4-Methyl-3-nitrobenzoic acid.

-

To a solution of 4-methyl-3-nitrobenzoic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Causality: The nitro group is highly electron-withdrawing and must be converted to an amine to enable the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.

-

-

Step 2: Diazotization and Intramolecular Cyclization.

-

Suspend the 3-amino-4-methylbenzoic acid in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Causality: The reaction is performed at low temperature to ensure the stability of the intermediate diazonium salt.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This forms the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The diazonium salt will undergo an intramolecular cyclization, using the adjacent methyl group, to form the indazole ring.[4]

-

Cool the mixture and collect the precipitated solid by filtration. This solid is the crude 1H-indazole-5-carboxylic acid free base.

-

-

Step 3: Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities. Purity should be confirmed by HPLC and NMR analysis before proceeding.

-

-

Step 4: Hydrochloride Salt Formation.

-

Suspend the purified 1H-indazole-5-carboxylic acid in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the mixture becomes acidic.

-

Stir the mixture, allowing the hydrochloride salt to precipitate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 1H-indazole-5-carboxylic acid hydrochloride.

-

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of a chemical building block is non-negotiable in drug development. A multi-technique approach is required for a self-validating quality control (QC) system.

Diagram: Quality Control Workflow

Caption: A standard quality control workflow for chemical intermediates.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is the primary tool for confirming the chemical structure. For 1H-indazole-5-carboxylic acid in a solvent like DMSO-d₆, one would expect to see:

-

A broad singlet for the indazole N-H proton at a very downfield chemical shift (>13 ppm).[10]

-

A broad singlet for the carboxylic acid -OH proton.

-

Distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring and the C3-proton of the indazole ring. The coupling patterns (doublets, doublet of doublets) would confirm the substitution pattern.

-

-

Mass Spectrometry (MS): LC-MS analysis in positive ion mode should show a clear ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 163.15. The hydrochloride salt will not be observed as a single entity. This technique is also invaluable for detecting and quantifying impurities.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for determining purity.[5][11] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) to ensure sharp peak shapes. Purity is calculated by the area percentage of the main peak, with a specification typically set at ≥97%.

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The true value of 1H-indazole-5-carboxylic acid hydrochloride lies in its role as a versatile building block for creating high-value, biologically active molecules.[12] The carboxylic acid is a key handle for amide coupling reactions, a cornerstone of medicinal chemistry synthesis.

Key Reactions:

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard coupling reagents (e.g., EDC, HATU, HOBt) to form amides. This is the most common derivatization strategy and has been used to synthesize potent enzyme inhibitors.[13]

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can form esters, which can serve as prodrugs or modify the pharmacokinetic profile of a molecule.

-

N-Alkylation/Arylation: The N-H of the indazole ring can be alkylated or arylated to introduce further diversity and modulate properties like cell permeability and target engagement.[14]

The Indazole Scaffold in Kinase Inhibitors

A significant number of FDA-approved drugs and clinical candidates that inhibit protein kinases feature the indazole core.[2] Protein kinases are crucial signaling proteins that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15]

The indazole scaffold is considered "privileged" because it can effectively mimic the purine core of ATP, the natural substrate for kinases. This allows indazole-based compounds to sit in the ATP-binding pocket of a kinase, blocking its activity and shutting down the downstream signaling pathway. Axitinib, a drug used to treat renal cell carcinoma, is a prominent example of an indazole-based kinase inhibitor that also shows activity against Polo-like kinase 4 (PLK4).[2][16] Derivatives of 1H-indazole have also been developed as inhibitors for JNK, FGFR, and EGFR kinases.[1][17]

Diagram: Simplified Kinase Signaling Pathway

Caption: Indazole inhibitors block kinase activity, halting cancer cell signaling.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a full Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply.

-

Hazards: 1H-Indazole-5-carboxylic acid and its salts are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18] Harmful if swallowed, in contact with skin, or if inhaled.[19]

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Avoid generating dust.[20]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]

-

Avoid direct contact with the substance.[19] Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

1H-Indazole-5-carboxylic acid hydrochloride is more than a simple chemical reagent; it is a strategic starting material for the discovery and development of novel therapeutics. Its robust physicochemical properties, well-understood reactivity, and proven track record as a core component of successful kinase inhibitors make it an invaluable asset for medicinal chemists. By understanding its fundamental properties and employing rigorous synthesis and quality control procedures, researchers can effectively leverage this powerful scaffold to build the next generation of targeted therapies.

References

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Juby, P. F., et al. (1974). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

-

Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

-

Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

-

Georganics. 1H-Indazole-5-carboxylic acid - High purity. [Link]

-

Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

PubChem. 1H-Indazole. [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

Organic Syntheses. Indazole. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. Molecules. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

Journal of Medicinal Chemistry. (1974). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

-

ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

Wikipedia. Indazole. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Cháfer-Pericás, C. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. 429560010 [thermofisher.com]

- 6. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]

- 7. 915139-44-5|1H-Indazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. b.aun.edu.eg [b.aun.edu.eg]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1H-Indazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 19. canbipharm.com [canbipharm.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

synthesis of 1H-indazole-5-carboxylic acid as a building block

An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-carboxylic Acid: A Cornerstone Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds that have progressed into clinical use.[1] Molecules such as Niraparib (an anti-cancer agent) and Benzydamine (an anti-inflammatory drug) underscore the therapeutic relevance of this bicyclic system.[2][3] Among its many derivatives, 1H-indazole-5-carboxylic acid stands out as a critical and versatile building block.[4][5] Its strategically placed carboxylic acid group serves as a synthetic handle for introducing diverse functionalities, enabling the systematic exploration of chemical space in drug development programs. This guide provides an in-depth exploration of the synthesis of 1H-indazole-5-carboxylic acid, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of prevalent synthetic strategies to empower researchers in medicinal and synthetic organic chemistry.

Strategic Overview of Indazole Synthesis

The formation of the indazole ring system can be approached through several distinct strategies, primarily centered on the construction of the pyrazole ring fused to a pre-existing benzene core. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. Key synthetic disconnections involve either the formation of the N1-N2 bond or an intramolecular C-N bond formation to close the pyrazole ring.

Prevalent Synthetic Routes to 1H-Indazole-5-carboxylic Acid

Several robust methods have been established for the synthesis of indazoles. While direct synthesis of the 5-carboxylic acid derivative can be achieved, many routes provide access to precursors that are subsequently converted to the target acid.

Route 1: The Jacobson Indazole Synthesis and Related Cyclizations

This classical approach is one of the most fundamental methods for indazole synthesis. It typically involves the intramolecular cyclization of o-acylphenylhydrazines or related precursors. For the synthesis of 1H-indazole-5-carboxylic acid, a common pathway begins with a substituted o-toluidine derivative.

Mechanistic Rationale: The synthesis often starts with 4-methyl-3-nitrobenzoic acid. The methyl group is a precursor to the pyrazole carbon, while the nitro group can be reduced to an amine, which is then diazotized. The key step is an intramolecular cyclization. An alternative involves diazotization of a substituted anthranilic acid, followed by reduction and cyclization.[1]

Workflow Diagram: Classical Indazole Synthesis

Caption: Synthesis of an indazole carboxylic acid via benzyne cycloaddition.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the research program, including scale, cost, and available expertise.

| Parameter | Route 1: Classical Cyclization | Route 2: Metal-Catalyzed | Route 3: Benzyne Cycloaddition |

| Starting Materials | Substituted toluidines or anthranilic acids | o-Halobenzaldehydes, hydrazones | Silylaryl triflates, diazo compounds |

| Key Reagents | NaNO₂, mineral acids | Palladium or copper catalysts, ligands, bases | Fluoride source (TBAF, CsF) |

| Typical Yields | Moderate to good | Good to excellent (70-95%) [6] | Good (can be >80%) [7] |

| Advantages | Well-established, inexpensive starting materials | High efficiency, broad substrate scope, high regioselectivity | Convergent, rapid core construction |

| Disadvantages | Can require harsh conditions, potential for side reactions | Cost of catalysts, potential for metal contamination | Requires specialized precursors, handling of potentially explosive diazo compounds [7] |

Detailed Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate via Benzyne Cycloaddition and Subsequent Hydrolysis

This protocol is adapted from a verified Organic Syntheses procedure and represents a modern, high-yield approach to an indazole carboxylic acid precursor. [7]The final step describes the hydrolysis to the target acid.

CAUTION: Diazo compounds are potentially explosive. This reaction should be conducted behind a safety shield in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl 1H-indazole-3-carboxylate

[7]

-

Materials & Equipment:

-

1-L three-necked, round-bottomed flask, flame-dried

-

Magnetic stirrer, stir bar

-

Nitrogen line, septa, cannulas

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol)

-

Ethyl diazoacetate (5.51 mL, 48.3 mmol)

-

Anhydrous Tetrahydrofuran (THF, 360 mL)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (57.6 mL, 57.6 mmol)

-

Dry ice/acetone bath

-

-

Procedure:

-

Assemble the flame-dried flask under a nitrogen atmosphere. Charge the flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.

-

Add anhydrous THF via cannula and cool the resulting mixture to -78 °C using a dry ice/acetone bath.

-

With vigorous stirring, add the 1 M TBAF solution dropwise via syringe over approximately 40 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 1.5 hours.

-

Remove the dry ice/acetone bath and allow the reaction to warm to room temperature overnight (approx. 16-18 hours).

-

Concentrate the reaction mixture to about 100 mL using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.

-

Purify the crude oil by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford ethyl 1H-indazole-3-carboxylate as an off-white solid. (Reported yield: ~82%).

-

Part B: Hydrolysis to 1H-Indazole-5-carboxylic Acid (Illustrative)

Note: The protocol above yields the 3-carboxylate. A similar strategy using a 4-substituted benzyne precursor would be required for the 5-carboxylate. The following is a general hydrolysis procedure.

-

Materials & Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Ethyl 1H-indazole-5-carboxylate (1.0 equiv)

-

Ethanol or Methanol

-

Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 equiv)

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve the ethyl 1H-indazole-5-carboxylate in a mixture of ethanol and water in a round-bottomed flask.

-

Add the aqueous NaOH solution to the flask.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the alcohol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 with concentrated HCl. A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield 1H-indazole-5-carboxylic acid.

-

Conclusion and Future Directions

The synthesis of 1H-indazole-5-carboxylic acid is a well-understood process with multiple viable routes. Classical methods remain valuable for their cost-effectiveness, while modern catalyzed reactions offer superior efficiency and scope. The choice of synthesis is a strategic decision that balances scale, cost, and chemical complexity.

Future research in this area will likely focus on several key themes:

-

Green Chemistry: Developing protocols that minimize the use of hazardous reagents and solvents, potentially employing biocatalysis or flow chemistry. [1]* C-H Activation: Direct carboxylation of the C5 position of an unsubstituted indazole would represent the most atom-economical approach, and advances in C-H functionalization may soon make this a practical reality.

-

AI and Automation: The use of artificial intelligence for predictive retrosynthesis and automated synthesis platforms will accelerate the discovery of novel, optimized routes to this and other important building blocks. [1] By leveraging the robust synthetic strategies outlined in this guide, researchers can confidently and efficiently produce 1H-indazole-5-carboxylic acid, enabling the continued development of next-generation therapeutics and advanced materials.

References

-

ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]

-

Tiwari, R., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Ag-catalyzed indazole-2-oxide synthesis. Retrieved from [Link]

-

Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpy of formation for indazoles.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to compounds 5-9. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

-

PubMed. (2007). Flexible synthetic routes to poison-frog alkaloids of the 5,8-disubstituted indolizidine-class I.... Retrieved from [Link]

-

MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Route for New (Z)-5-[4-(2-Chloroquinolin-3-yl) Methoxy]benzylidinethiazolidine-2,4-diones. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]

- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

biological activity of indazole carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activities of Indazole Carboxylic Acid Derivatives

Executive Summary

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing therapeutic agents with a wide array of pharmacological profiles.[2][3] Indazole derivatives are found in both natural and synthetic compounds, demonstrating properties that span from anticancer and anti-inflammatory to antimicrobial and novel contraceptive activities.[1][3] Several FDA-approved drugs, including the anticancer agents Pazopanib and Niraparib, feature this core structure, highlighting its clinical significance.[2] This guide provides a comprehensive technical overview of the diverse biological activities of indazole carboxylic acid derivatives, focusing on their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their potency. We will delve into the causality behind experimental designs and present detailed protocols, offering researchers and drug development professionals a thorough resource grounded in authoritative scientific literature.

Chapter 1: The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2] The addition of a carboxylic acid group, typically at the 3-position, creates a critical functional handle for further chemical modification, leading to the generation of extensive libraries of amides, esters, and other derivatives. This chemical tractability, combined with the scaffold's ability to engage in various biological interactions, has cemented its importance in drug design.[4] The success of indazole-based drugs has spurred significant research into synthesizing novel derivatives and exploring their therapeutic potential across multiple disease areas.[1][2]

Chapter 2: Potent and Diverse Anticancer Activities

Indazole carboxylic acid derivatives have emerged as powerful anticancer agents that exploit multiple vulnerabilities of cancer cells, from their altered metabolism to their reliance on specific DNA repair pathways.

Targeting Aberrant Tumor Metabolism: The Lonidamine Paradigm

Cancer cells often exhibit profound metabolic reprogramming, most notably a reliance on glycolysis even in the presence of oxygen (the Warburg effect).[5] Lonidamine (LND), a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was one of the first agents designed to target these metabolic alterations.[6][7] Its multifaceted mechanism disrupts the bioenergetics of tumor cells, making it a sensitizer for chemotherapy and radiation.[6]

Mechanism of Action: Lonidamine's primary anticancer effects stem from its ability to cripple cellular energy production through several key actions:[5]

-

Inhibition of Glycolysis: LND inhibits mitochondrially-bound hexokinase, a critical enzyme in the initial step of glycolysis.[5][7][8]

-

Mitochondrial Disruption: It potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[6][9] Furthermore, it targets the succinate-ubiquinone reductase activity of respiratory Complex II.[6][9]

-

Inhibition of Lactate Efflux: LND blocks the function of monocarboxylate transporters (MCTs), which are responsible for exporting lactic acid from the cell.[6][8][10]

This concerted attack leads to a cascade of cytotoxic events: a sharp decrease in ATP production, a buildup of lactate resulting in severe intracellular acidification, and the generation of reactive oxygen species (ROS).[9][10] This hostile internal environment ultimately triggers cell death.

Experimental Protocol 1: In Vitro Lactate Efflux Assay

This protocol is designed to measure the inhibition of lactate transport from cancer cells, a key mechanism of action for compounds like Lonidamine.

-

Cell Culture: Plate cancer cells (e.g., 9L gliosarcoma or MCF-7) in 24-well plates and grow to ~90% confluency.[8]

-

Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with the test indazole derivative or vehicle control for 30 minutes.

-

Lactate Loading: Induce lactate production by incubating cells in a high-glucose medium for 1-2 hours to elevate intracellular lactate levels.

-

Efflux Measurement: Remove the glucose medium, wash the cells quickly, and add a glucose-free buffer containing the test compound or vehicle.

-

Sample Collection: Collect aliquots of the extracellular buffer at various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Lactate Quantification: Measure the lactate concentration in the collected samples using a commercial lactate assay kit (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the rate of lactate efflux for each condition. Plot the rate of efflux against the concentration of the test compound to determine the IC₅₀ value. The inhibition of lactate efflux by Lonidamine is a well-documented cause of its induced intracellular acidification.[8]

Logical Relationship Diagram: The Metabolic Attack of Lonidamine

Caption: Mechanism of Lonidamine-induced metabolic disruption in cancer cells.

PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks.[11] In cancers with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand breaks (homologous recombination) is already compromised. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[12] Several indazole carboxamide derivatives have been developed as potent PARP inhibitors.[13]

A prime example is Niraparib (MK-4827), a 2-phenyl-2H-indazole-7-carboxamide derivative.[12][14] Extensive structure-activity relationship (SAR) studies led to its identification, demonstrating excellent PARP-1 and PARP-2 inhibition with IC₅₀ values in the low nanomolar range.[12] It shows high selectivity and potent antiproliferative activity against cancer cells deficient in BRCA-1 and BRCA-2.[12][14]

| Compound/Derivative | Target | IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA-deficient) | Reference |

| Niraparib (MK-4827) | PARP-1 | 3.8 | 10 - 100 | [12] |

| Niraparib (MK-4827) | PARP-2 | 2.1 | 10 - 100 | [12] |

| Analog 48 | PARP | 4 | 42 | [11] |

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cells.

Chapter 3: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a driver of numerous diseases, including autoimmune disorders and cancer.[15] Indazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties through distinct mechanisms.

Attenuation of Pro-inflammatory Pathways

Studies have shown that certain indazole derivatives can directly suppress inflammatory responses. For example, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids show high anti-inflammatory activity in the carrageenan-induced paw edema test in rats, a standard model for acute inflammation.[16][17]

Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators:[17][18]

-

Cyclooxygenase-2 (COX-2) Inhibition: These compounds reduce the activity of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.

-

Cytokine Suppression: They decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).

-

Free Radical Scavenging: Some derivatives also exhibit antioxidant properties, neutralizing free radicals that contribute to inflammatory damage.

| Compound | Max. Inflammation Inhibition (%) (100 mg/kg) | TNF-α Inhibition IC₅₀ (µM) | Reference |

| Indazole | 61.03 | 220.11 | [17] |

| 5-aminoindazole | 83.09 | 230.19 | [17] |

| Diclofenac (Standard) | 84.50 | - | [17] |

| Dexamethasone (Standard) | - | 31.67 | [17] |

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo protocol to screen for acute anti-inflammatory activity.[17][18]

-

Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the indazole derivative.

-

Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. The causality is that carrageenan injection triggers a biphasic inflammatory response, and effective anti-inflammatory agents will suppress the resulting swelling.

Mast Cell Stabilization via CRAC Channel Blockade

Mast cells are key players in allergic and inflammatory responses.[15] Their activation leads to the release of histamine and pro-inflammatory cytokines, a process heavily dependent on an influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels.[19] A series of indazole-3-carboxamides have been identified as potent CRAC channel blockers.[15][19]

Mechanism and SAR: These compounds physically obstruct the CRAC channel, preventing the sustained calcium influx required for mast cell degranulation. Structure-activity relationship studies have revealed a critical and unique requirement for this activity: the -CO-NH-Ar amide linker regiochemistry at the 3-position is essential.[15][19] The reverse amide isomer (-NH-CO-Ar ) is completely inactive, a finding that distinguishes this class of inhibitors and provides a clear direction for rational drug design.[19]

Workflow Diagram: Mast Cell Stabilization by CRAC Channel Blockers

Caption: Inhibition of mast cell degranulation via CRAC channel blockade.

Chapter 4: Novel Applications and Future Directions

The versatility of the indazole carboxylic acid scaffold extends beyond cancer and inflammation into pioneering areas of pharmacology.

Male Contraception: The Gamendazole Approach

Developing a non-hormonal, reversible male contraceptive is a major goal in reproductive health. Gamendazole, an indazole carboxylic acid derivative, has been identified as a potent, orally active antispermatogenic agent.[20][21]

Mechanism of Action: Gamendazole disrupts spermatogenesis by targeting Sertoli cells, the "nurse" cells essential for sperm development.[21][22] It specifically binds to and inhibits two key proteins:[20][21][22]

-

Heat Shock Protein 90 Beta (HSP90AB1)

-

Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1)

Inhibition of these targets, particularly HSP90, leads to the degradation of client proteins like AKT1 and ERBB2.[21][22] This disrupts the delicate junctional complexes between Sertoli cells and developing spermatids (apical ectoplasmic specialization), causing the premature release of spermatids and resulting in infertility.[20][21] While promising, issues with toxicity and incomplete fertility recovery have kept gamendazole in preclinical stages.[20]

Signaling Pathway Diagram: Gamendazole's Antispermatogenic Action

Caption: Gamendazole disrupts spermatogenesis by targeting key Sertoli cell proteins.

Antimicrobial and Antiviral Potential

The indazole scaffold has also shown promise in combating infectious diseases.[1] Various derivatives have reported antibacterial, antifungal, and antiviral activities.[23][24] Notably, in the wake of the COVID-19 pandemic, N-arylindazole-3-carboxamides were synthesized and evaluated against SARS-CoV-2.[25] One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited potent inhibitory effects on viral replication with an EC₅₀ of 0.69 µM and low cytotoxicity, marking it as a potential template for future anti-coronavirus drug development.[25] Other studies have identified indazole-benzimidazole hybrids with a broad spectrum of activity against both bacteria and fungi.[26]

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| N-Arylindazole-3-carboxamides | SARS-CoV-2 | EC₅₀ | 0.69 µM | [25] |

| Indazole-benzimidazole hybrid (M6) | S. aureus | MIC | 3.90 µg/mL | [26] |

| Indazole-benzimidazole hybrid (M6) | S. cerevisiae | MIC | 1.95 µg/mL | [26] |

Chapter 5: Conclusion and Future Prospects

Indazole carboxylic acid and its derivatives constitute a remarkably versatile and clinically validated scaffold in drug discovery. Their ability to potently and selectively modulate a wide range of biological targets—from metabolic enzymes and DNA repair machinery to inflammatory channels and chaperone proteins—underscores their privileged status. The success of drugs like Niraparib and Pazopanib in oncology provides a powerful precedent, while ongoing research into their anti-inflammatory, antimicrobial, and contraceptive applications reveals exciting new therapeutic avenues. Future efforts will likely focus on refining structure-activity relationships to enhance potency and reduce off-target toxicity, exploring novel drug delivery systems, and identifying new biological targets for this powerful chemical entity. The indazole core is set to remain a focal point of medicinal chemistry innovation for the foreseeable future.

References

-

Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH. Available at: [Link]

-

Zhu, J., et al. (2008). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

-

Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed - NIH. Available at: [Link]

- (No Author). (n.d.). Gamendazole. Vertex AI Search.

-

Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. ISU ReD. Available at: [Link]

-

(2024). What is the mechanism of Lonidamine? Patsnap Synapse. Available at: [Link]

-

Yasunaga, Y., et al. (1984). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Ben-Horin, H., et al. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. AACR Journals. Available at: [Link]

-

Dell'Anna, M. L., et al. (1998). Mechanism of action of lonidamine in the 9L brain tumor model involves inhibition of lactate efflux and intracellular acidification. PubMed. Available at: [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. Available at: [Link]

-

Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. Available at: [Link]

-

Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. Available at: [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

-

Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

-

Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Oxford Academic. Available at: [Link]

-

Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. ResearchGate. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Dinesh, S. R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

-

Stadlbauer, W. (2002). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules. Available at: [Link]

-

Lee, J. Y., et al. (2022). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

-

Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed. Available at: [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

-

(No Author). (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. PDF. Available at: [Link]

-

Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

-

Dinesh, S. R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PDF. Available at: [Link]

- (No Author). (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

(No Author). (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

-

Wei, Y., et al. (2021). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Bioorganic Chemistry. Available at: [Link]

-

Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

-

Wang, T., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PDF. Available at: [Link]

-

Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

-

Guterres, H., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC - NIH. Available at: [Link]

-

(No Author). (n.d.). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Eren, G., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

-

Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. PDF. Available at: [Link]

-

Zhang, Y., et al. (2016). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PDF. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 6. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of lonidamine in the 9L brain tumor model involves inhibition of lactate efflux and intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. grokipedia.com [grokipedia.com]

- 21. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 22. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1H-Indazole-5-Carboxylic Acid Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 1H-indazole-5-carboxylic acid hydrochloride. While direct mechanistic studies on this specific salt form are not extensively published, compelling evidence from patent literature points towards its role as a key structural precursor for potent inhibitors of Acetyl-CoA Carboxylase (ACC). This guide will, therefore, focus on the inhibition of ACC as the plausible and primary mechanism of action. We will dissect the molecular functions of ACC, its critical role in cellular metabolism, and its validation as a therapeutic target in a range of pathologies, including metabolic diseases and oncology. Furthermore, this guide will furnish detailed experimental protocols and conceptual frameworks for researchers to investigate and validate the activity of 1H-indazole-5-carboxylic acid hydrochloride and its derivatives as ACC inhibitors.

Introduction: The Indazole Scaffold and the Emergence of a Therapeutic Hypothesis

The 1H-indazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities. Derivatives of this scaffold have been developed as potent agents targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes crucial for cellular function[1][2][3][4]. 1H-indazole-5-carboxylic acid hydrochloride represents a fundamental embodiment of this scaffold, and while it is commercially available as a research chemical, its specific mechanism of action has remained largely uncharacterized in peer-reviewed literature.

A critical breakthrough in understanding the potential therapeutic application of this molecule comes from the patent literature, which frequently provides the earliest insights into novel drug development pathways. Specifically, international patent application WO 2009/144554 A1 discloses the use of 1H-indazole-5-carboxylic acid as a key intermediate in the synthesis of a series of pyrazolospiroketone derivatives that are potent inhibitors of Acetyl-CoA Carboxylase (ACC)[5][6]. This pivotal connection forms the basis of the central hypothesis of this guide: 1H-indazole-5-carboxylic acid hydrochloride exerts its biological effects primarily through the inhibition of ACC enzymes.

Acetyl-CoA Carboxylase: The Gatekeeper of Fatty Acid Metabolism

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA[7][8]. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids[9][10]. In mammals, two isoforms of ACC exist, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct subcellular localizations and physiological roles[8][11].

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides the malonyl-CoA pool for fatty acid synthesis by fatty acid synthase (FASN)[8][9].

-

ACC2: Is associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1)[12][13]. CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

Thus, the dual functions of ACC position it as a central regulator of lipid homeostasis, balancing fatty acid synthesis and degradation.

The Enzymatic Reaction of Acetyl-CoA Carboxylase

The overall reaction catalyzed by ACC occurs in two distinct half-reactions, facilitated by three functional domains: the Biotin Carboxylase (BC) domain, the Biotin Carboxyl Carrier Protein (BCCP), and the Carboxyltransferase (CT) domain[12].

-

Biotin Carboxylation: In the BC domain, bicarbonate is activated by ATP, and the resulting carboxyl group is transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain.

-

Carboxyl Transfer: The BCCP domain then translocates the carboxylated biotin to the CT active site, where the carboxyl group is transferred to acetyl-CoA, yielding malonyl-CoA[12].

The following diagram illustrates the two-step catalytic mechanism of ACC:

Experimental Protocols for Evaluating ACC Inhibitors

To validate the hypothesis that 1H-indazole-5-carboxylic acid hydrochloride functions as an ACC inhibitor, a series of well-established in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.

In Vitro Enzymatic Assay

The primary validation step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified ACC1 and ACC2.

Objective: To determine the IC50 value of 1H-indazole-5-carboxylic acid hydrochloride against recombinant human ACC1 and ACC2.

Methodology: ADP-Glo™ Luminescence Assay

This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction, which is directly proportional to enzyme activity.[14][15]

Protocol:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution of recombinant human ACC1 or ACC2 in assay buffer.

-

Prepare a 2X substrate solution containing ATP, acetyl-CoA, and sodium bicarbonate in assay buffer.

-

Prepare serial dilutions of 1H-indazole-5-carboxylic acid hydrochloride in DMSO, followed by a further dilution in assay buffer.

-

-

Reaction Setup (96-well plate):

-

Add 5 µL of the compound dilution (or DMSO as a vehicle control) to each well.

-

Add 10 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

-

-

Reaction and Detection:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the enzymatic reaction and measure the ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: A dose-dependent decrease in luminescence, indicating inhibition of ADP production and thus ACC activity.

Cellular Assay: Measurement of Malonyl-CoA Levels

To confirm that the compound inhibits ACC activity within a cellular context, the levels of the direct product, malonyl-CoA, can be measured.

Objective: To assess the effect of 1H-indazole-5-carboxylic acid hydrochloride on intracellular malonyl-CoA levels in a relevant cell line (e.g., HepG2 human liver cancer cells).

Methodology: LC-MS/MS Analysis

Protocol:

-

Cell Culture and Treatment:

-

Plate HepG2 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1H-indazole-5-carboxylic acid hydrochloride for a specified time (e.g., 2-4 hours).

-

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of malonyl-CoA.

-

-

Data Analysis:

-

Normalize the malonyl-CoA levels to the total protein concentration in each sample.

-

Compare the malonyl-CoA levels in treated cells to those in vehicle-treated control cells.

-

Expected Outcome: A dose-dependent reduction in intracellular malonyl-CoA levels in cells treated with the compound.

In Vivo Pharmacodynamic and Efficacy Studies

To evaluate the therapeutic potential of the compound, in vivo studies in relevant animal models are essential.

Objective: To determine if 1H-indazole-5-carboxylic acid hydrochloride can modulate lipid metabolism and show efficacy in a diet-induced obesity mouse model.

Methodology:

-

Animal Model:

-

Compound Administration:

-

Administer 1H-indazole-5-carboxylic acid hydrochloride (or a suitable derivative with improved pharmacokinetic properties) to the mice daily via oral gavage for a period of 4-8 weeks. A vehicle control group and a positive control group (e.g., a known ACC inhibitor) should be included.[16]

-

-

Efficacy Endpoints:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, measure adipose tissue mass.

-

Glucose Tolerance Test: Perform a glucose tolerance test to assess improvements in insulin sensitivity.[16]

-

Blood and Tissue Analysis: Collect blood to measure plasma triglycerides, cholesterol, and free fatty acids. Harvest liver tissue to measure triglyceride content (a marker of hepatic steatosis) and malonyl-CoA levels.

-

Expected Outcome: Treatment with the compound is expected to lead to reduced body weight gain, improved glucose tolerance, and decreased hepatic and plasma lipid levels compared to the vehicle control group.

The following diagram outlines the experimental workflow for validating an ACC inhibitor:

Structure-Activity Relationship (SAR) Considerations

While 1H-indazole-5-carboxylic acid hydrochloride itself may possess inhibitory activity, it is more likely that it serves as a core scaffold for the development of more potent and selective inhibitors. The carboxylic acid group at the 5-position is a key feature that can be modified to explore SAR. For instance, forming amides or esters at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[18][19] The indazole nitrogen at the 1-position is another critical point for substitution to enhance interactions with the target enzyme.

Conclusion

The available evidence strongly suggests that the most plausible mechanism of action for 1H-indazole-5-carboxylic acid hydrochloride is the inhibition of Acetyl-CoA Carboxylase. This places the compound and its derivatives in a therapeutically relevant space, with potential applications in metabolic diseases and oncology. The inhibition of ACC offers a powerful, dual-action approach to rebalancing lipid metabolism by concurrently reducing fatty acid synthesis and promoting fatty acid oxidation. This technical guide has provided the foundational knowledge and experimental frameworks necessary for researchers to rigorously test this hypothesis and to potentially develop novel therapeutics based on the 1H-indazole-5-carboxylic acid scaffold. Further investigation into the structure-activity relationships and the development of more potent and isoform-selective derivatives will be crucial next steps in translating this promising scientific hypothesis into tangible clinical benefits.

References

- Recent Development in Acetyl-CoA Carboxylase Inhibitors and their Potential as Novel Drugs. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2021-0268]

- Structure, Mechanism, and Disease Implications of Acetyl CoA Carboxylase: A Mini-review. University of Central Arkansas. [URL: https://uca.

- Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746019/]

- Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.836058/full]

- Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. ResearchGate. [URL: https://www.researchgate.

- What are ACC inhibitors and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/analytics/blog/what-are-acc-inhibitors-and-how-do-they-work]

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28057422/]

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501168a]

- Acetyl-CoA Carboxylases and Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35359351/]

- Natural Product Inhibitors of Acetyl-CoA Carboxylase - A Drug Target in Type 2 Diabetes Mellitus. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10054363/]

- (PDF) Acetyl-CoA Carboxylases and Diseases. ResearchGate. [URL: https://www.researchgate.net/publication/359197943_Acetyl-CoA_Carboxylases_and_Diseases]

- Acetyl-CoA Carboxylases and Diseases. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8963101/]

- Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34289780/]

- Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127914/]

- Inhibitors of Mammalian Acetyl-CoA Carboxylase. Ovid. [URL: https://journals.lww.com/co-drugdiscovery/abstract/2007/10000/inhibitors_of_mammalian_acetyl_coa_carboxylase.7.aspx]

- Indazole – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/15256014.2020.1770747]

- Carboxylase Assays Services. Reaction Biology. [URL: https://www.reactionbiology.com/service/carboxylase-assays]

- WO2012143813A1 - Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors. Google Patents. [URL: https://patents.google.

- WO 2009/144554 A1 - PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b1/6a/d2/2a3536b567b458/WO2009144554A1.pdf]

- Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5516738/]

- Acetyl-CoA Carboxylase assay kit. MyBioSource. [URL: https://www.mybiosource.com/prods/Acetyl-CoA-Carboxylase-assay-kit/MBS8303295/manual_insert/MBS8303295_Acetyl-CoA_Carboxylase_assay_kit.pdf]

- (PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. [URL: https://www.researchgate.net/publication/228498864_Non-radioactive_assay_for_acetyl-coa_carboxylase_activity]

- Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686952/]

- Acetyl-CoA Carboxylase (ACC) Activity Assay Kit (MAES0261). Assay Genie. [URL: https://www.assaygenie.com/acetyl-coa-carboxylase-acc-activity-assay-kit]

- Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1923296]

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27094250/]

- Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b4f53c7b6714a601831826]

- Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0504758102]

- Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5525632/]

- Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5110116/]

- A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058863/]

- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [URL: https://www.researchgate.net/publication/286060413_Structure-activity_relationships_and_drug_metabolism_and_pharmacokinetic_properties_for_indazole_piperazine_and_indazole_piperidine_inhibitors_of_ROCK-II]

- Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC153470/]

- Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/acetyl-coenzyme-a-carboxylase-1-acc1-assay-kit-79685]

- WO 2009/144554 Al. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b1/6a/d2/2a3536b567b458/WO2009144554A1.pdf]

- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21945624/]

- WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Google Patents. [URL: https://patents.google.

- 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. [URL: https://www.chemimpex.com/products/10469]

- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents. [URL: https://patents.google.

Sources

- 1. static.igem.org [static.igem.org]

- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl-CoA Carboxylases and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

spectroscopic data of 1H-indazole-5-carboxylic acid hydrochloride (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-Carboxylic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1H-indazole-5-carboxylic acid hydrochloride. Indazole derivatives are crucial scaffolds in medicinal chemistry, and rigorous, unambiguous characterization is paramount for advancing drug development and ensuring quality control.[1] This document moves beyond a simple data summary, offering field-proven insights into the causality behind spectral features and outlining robust, self-validating protocols for data acquisition. As publicly available experimental spectra for this specific hydrochloride salt are limited, this guide synthesizes data from structural analogs and established spectroscopic principles to present a predictive but scientifically grounded characterization.

Introduction: The Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged structure in modern pharmacology, present in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with high target affinity. 1H-indazole-5-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of numerous such agents.